molecular formula C35H44N4O7 B12059682 z-Leu-leu-glu-beta-naphthylamide

z-Leu-leu-glu-beta-naphthylamide

Cat. No.: B12059682
M. Wt: 632.7 g/mol
InChI Key: MIYHULQEZFNUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

z-Leu-leu-glu-beta-naphthylamide: is a synthetic peptide substrate used primarily in biochemical research. It is known for its role in measuring the activity of the 20S proteasome, a multicatalytic proteinase complex involved in protein degradation. The compound’s structure includes a sequence of amino acids (leucine, leucine, and glutamic acid) linked to a beta-naphthylamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of z-Leu-leu-glu-beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the beta-naphthylamide group is attached .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions: z-Leu-leu-glu-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds within the compound, resulting in the release of the beta-naphthylamide group .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include proteolytic enzymes such as the 20S proteasome, which specifically targets the peptide bonds within the substrate .

Major Products Formed: The primary product formed from the hydrolysis of this compound is beta-naphthylamine, along with the corresponding peptide fragments .

Mechanism of Action

The mechanism of action of z-Leu-leu-glu-beta-naphthylamide involves its recognition and cleavage by the 20S proteasome. The proteasome’s glutamylpeptidyl-peptide hydrolase activity specifically targets the peptide bonds within the substrate, leading to the release of beta-naphthylamine. This process is essential for studying the proteasome’s catalytic properties and for developing inhibitors that can modulate its activity .

Comparison with Similar Compounds

Uniqueness: z-Leu-leu-glu-beta-naphthylamide is unique due to its specific amino acid sequence and its role as a substrate for the 20S proteasome. Its structure allows for the precise measurement of proteasome activity, making it a valuable tool in biochemical research .

Properties

IUPAC Name

4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYHULQEZFNUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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